1-Bromo-3-(2-methoxyethoxy)naphthalene
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Overview
Description
1-Bromo-3-(2-methoxyethoxy)naphthalene is an organic compound belonging to the class of naphthalene derivatives It features a bromine atom and a 2-methoxyethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the 2-methoxyethoxy group. A common synthetic route includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Etherification: The brominated naphthalene undergoes etherification with 2-methoxyethanol in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2-methoxyethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Nucleophilic Substitution: Involves nucleophiles like amines or thiols in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)naphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential as a building block in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group in substitution reactions. The 2-methoxyethoxy group can influence the electronic properties of the naphthalene ring, affecting reactivity and selectivity in various reactions.
Comparison with Similar Compounds
1-Bromo-2-(methoxymethoxy)naphthalene: Similar structure but with a different ether group, affecting its reactivity and applications.
1-Bromo-4-(2-methoxyethoxy)naphthalene: Positional isomer with different substitution pattern on the naphthalene ring.
Uniqueness: 1-Bromo-3-(2-methoxyethoxy)naphthalene is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications compared to its isomers and other brominated naphthalene derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-6-7-16-11-8-10-4-2-3-5-12(10)13(14)9-11/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZXYXZJTQLDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=CC=CC=C2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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